Octachlorotrisilane
CAS No.: 13596-23-1
Cat. No.: VC20968150
Molecular Formula: Cl8Si3
Molecular Weight: 367.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13596-23-1 |
|---|---|
| Molecular Formula | Cl8Si3 |
| Molecular Weight | 367.9 g/mol |
| IUPAC Name | trichloro-[dichloro(trichlorosilyl)silyl]silane |
| Standard InChI | InChI=1S/Cl8Si3/c1-9(2,3)11(7,8)10(4,5)6 |
| Standard InChI Key | PZKOFHKJGUNVTM-UHFFFAOYSA-N |
| SMILES | [Si]([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl |
| Canonical SMILES | [Si]([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)(Cl)Cl |
Introduction
Octachlorotrisilane, with the chemical formula Cl₈Si₃ and CAS number 13596-23-1, is a member of the chlorosilane family. It is used as a precursor in various chemical processes, particularly in the deposition of silicon-containing layers through methods like chemical vapor deposition (CVD) and atomic layer deposition (ALD) .
Chemical Vapor Deposition (CVD)
Octachlorotrisilane serves as an effective precursor for CVD processes aimed at depositing silicon-containing layers, including silicon nanostructures such as nanowires . Its high reactivity allows efficient decomposition into elemental components necessary for film formation.
Atomic Layer Deposition (ALD)
In ALD processes, octachlorotrisilane has been utilized alongside ammonia or other nitrogen sources to deposit thin films of silicon nitride (SiNₓ). These films are crucial in semiconductor manufacturing due to their excellent dielectric properties and resistance against etching chemicals .
Research Findings and Challenges
Recent studies have highlighted both the advantages and challenges associated with using octachlorotrisilane:
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Advantages: Chlorosilanes like octachlorotrisilane offer enhanced growth per cycle rates during ALD compared to organosilanes but require higher temperatures due to their stability at elevated temperatures .
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Challenges: The use of chlorosilanes can result in lower film density due to hydrogen incorporation when used with certain nitrogen sources during thermal ALD processes . Additionally, handling these compounds requires caution due to potential hazards such as skin corrosion and eye damage upon exposure .
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